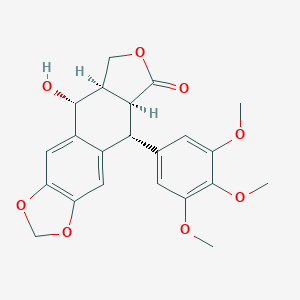

酪氨酰甘氨酰丙氨酰缬氨酰缬氨酰天冬酰-α-天冬酰亮氨酸

描述

Peptides are short chains of amino acids linked by peptide bonds. They are an essential part of nature and biochemistry, and they have a wide range of functions in the body. Some peptides act as neurotransmitters, others act like hormones. Many control and influence how our bodies react to diet and exercise .

Synthesis Analysis

Peptides are synthesized by linking amino acids together in a specific order. This process involves the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. The process of peptide synthesis can be carried out in a laboratory or inside a living organism .Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the configuration of its peptide bonds. Peptides can fold into specific three-dimensional shapes, which are crucial for their biological activity .Chemical Reactions Analysis

Peptides can participate in various chemical reactions, most notably peptide bond formation and cleavage. They can also undergo post-translational modifications, such as phosphorylation, methylation, and acetylation, which can significantly alter their activity and function .Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide, such as its solubility, stability, and charge, are determined by the properties of its constituent amino acids. These properties can influence how a peptide interacts with other molecules and its environment .科学研究应用

酪氨酸生成和鸟苷酸修饰

- 鸟苷酸,一种转移 RNA 中的修饰核苷酸,对真核生物中的酪氨酸生成至关重要。鸟苷酸缺乏会损害从苯丙氨酸产生酪氨酸的能力,表明其在氨基酸生物合成和对生理过程的潜在影响中具有重要意义 (Rakovich 等,2011)。

肽降解和修饰

- 肽中天冬酰胺和天冬酰残基的脱酰胺、异构化和消旋化会导致蛋白质降解。这项对合成肽的研究表明,琥珀酰亚胺连接的反应可以修饰肽结构,影响稳定性和功能 (Geiger 和 Clarke,1987)。

酪氨酸酶抑制活性

- 含有特定氨基酸序列的肽可以抑制酪氨酸酶,一种参与黑色素生物合成的酶。这表明在化妆品和医学中,控制色素沉着是可取的 (Schurink 等,2007)。

糖基化和肽呈递

- 一种膜蛋白酪氨酸酶的加工涉及糖基化,这增强了特定肽表位的呈递。这项研究提出了膜蛋白加工的新途径,与理解抗原呈递和免疫反应有关 (Ostankovitch 等,2009)。

氨基酸共轭物的热致液晶行为

- 单月桂酰化氨基酸甘油共轭物表现出热致液晶行为,受氨基酸头基的影响。此特性对于设计新型生物相容表面活性剂和理解此类化合物的结构-性质关系具有重要意义 (Morán 等,2005)。

翻译后修饰和抗原识别

- 一项对黑色素瘤细胞的研究表明,酪氨酸酶的翻译后修饰,将天冬酰胺转化为天冬氨酸,对 T 细胞识别至关重要。这种修饰提出了一种从蛋白质生成抗原肽的新机制 (Skipper 等,1996)。

作用机制

The mechanism of action of a peptide depends on its structure and the nature of its amino acids. Some peptides act as hormones, binding to specific receptors on the surface of cells and triggering intracellular signaling pathways. Others may have antimicrobial activity, disrupting the cell membranes of bacteria .

未来方向

The study of peptides is a rapidly advancing field with many potential applications in biotechnology and medicine. Future research will likely focus on developing new methods for peptide synthesis, studying the function of peptides in the body, and exploring the therapeutic potential of peptides in treating diseases .

属性

IUPAC Name |

2-[[2-[[4-amino-2-[[2-[[2-[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H59N9O13/c1-17(2)12-26(38(59)60)45-35(56)25(15-29(51)52)43-34(55)24(14-27(40)49)44-36(57)30(18(3)4)47-37(58)31(19(5)6)46-32(53)20(7)42-28(50)16-41-33(54)23(39)13-21-8-10-22(48)11-9-21/h8-11,17-20,23-26,30-31,48H,12-16,39H2,1-7H3,(H2,40,49)(H,41,54)(H,42,50)(H,43,55)(H,44,57)(H,45,56)(H,46,53)(H,47,58)(H,51,52)(H,59,60) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCVABGAANCWFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H59N9O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575727 | |

| Record name | Tyrosylglycylalanylvalylvalylasparaginyl-alpha-aspartylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

849.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyrosylglycylalanylvalylvalylasparaginyl-alpha-aspartylleucine | |

CAS RN |

103424-74-4 | |

| Record name | Tyrosylglycylalanylvalylvalylasparaginyl-alpha-aspartylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。